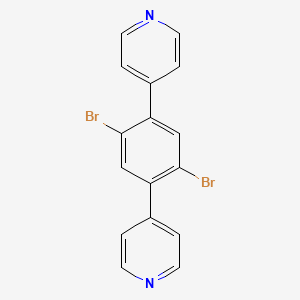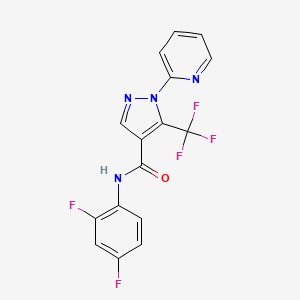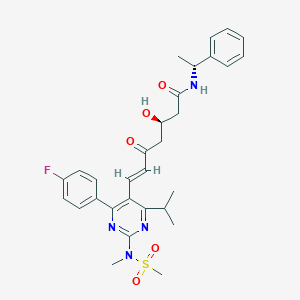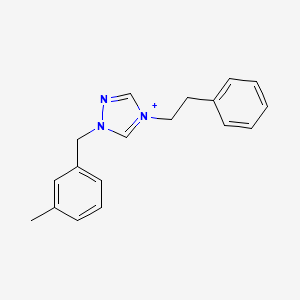
1-(3-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 3-methylbenzyl group and a 2-phenylethyl group. Triazolium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium typically involves the alkylation of 1,2,4-triazole with 3-methylbenzyl chloride and 2-phenylethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired triazolium salt.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The triazolium salt can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents such as tetrahydrofuran (THF) or ethanol; room temperature to reflux conditions.
Substitution: Amines, thiols, alkoxides; aprotic solvents like DMF or acetonitrile; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives.
Applications De Recherche Scientifique
1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazole
- 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-3-ium
- 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-5-ium
Comparison: 1-(3-Methylbenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H20N3+ |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-[(3-methylphenyl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-16-6-5-9-18(12-16)13-21-15-20(14-19-21)11-10-17-7-3-2-4-8-17/h2-9,12,14-15H,10-11,13H2,1H3/q+1 |
Clé InChI |
QCVBNKGUFOLJIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Cyanocyclohexyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)propanamide](/img/structure/B13360948.png)
![3-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13360951.png)

![N,1-bis[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360955.png)
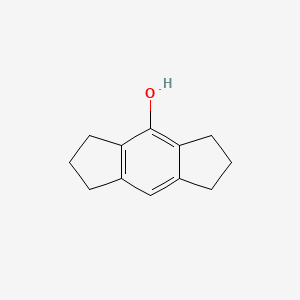
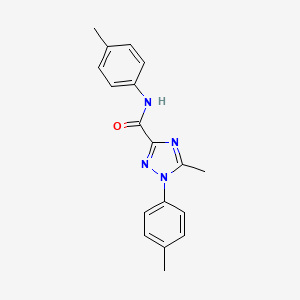
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
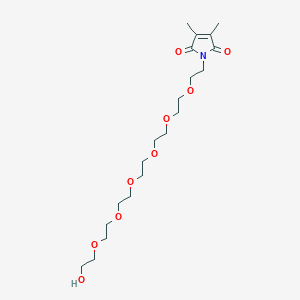
![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)


